4,6,7-trimethyl-1H-indole-2-carboxylic Acid
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Overview
Description
4,6,7-trimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles play a crucial role in cell biology and have various biologically vital properties .
Preparation Methods
The synthesis of 4,6,7-trimethyl-1H-indole-2-carboxylic acid involves several synthetic routes and reaction conditions. One common method is the Batcho–Leimgruber indole formation, which involves the regioselective construction of indole derivatives . Industrial production methods often involve the use of specific reagents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
4,6,7-trimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dihydrofuran and hydrazine hydrate . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include other indole derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer properties . In medicine, indole derivatives are being explored for their therapeutic potential in treating various diseases . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 4,6,7-trimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4,6,7-trimethyl-1H-indole-2-carboxylic acid can be compared with other similar compounds, such as 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid . While both compounds share a similar indole backbone, their unique substituents and functional groups confer different chemical and biological properties . This uniqueness makes this compound particularly valuable in specific research and industrial applications .
Properties
IUPAC Name |
4,6,7-trimethyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-6-4-7(2)9-5-10(12(14)15)13-11(9)8(6)3/h4-5,13H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZKEBOPHBEZGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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